molecular formula C24H24ClN3O6S B15126563 Talampicillin (hydrochloride)

Talampicillin (hydrochloride)

Cat. No.: B15126563
M. Wt: 518.0 g/mol
InChI Key: PAZSYTCTHYSIAO-UHFFFAOYSA-N
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Description

Talampicillin hydrochloride is a beta-lactam antibiotic belonging to the penicillin family. It is an acid-stable prodrug of ampicillin, designed to improve the oral bioavailability of ampicillin by protecting it from degradation in the gastrointestinal tract. Talampicillin hydrochloride is primarily used to treat bacterial infections, including respiratory tract infections, urinary tract infections, skin and soft tissue infections, and gastrointestinal infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of talampicillin hydrochloride involves several steps. One common method starts with the protection of the primary amino group of ampicillin as an enamine using ethyl acetoacetate. This intermediate is then esterified by reacting with 3-bromophthalide. The enamine is carefully hydrolyzed with dilute hydrochloric acid in acetonitrile to produce talampicillin .

Industrial Production Methods: Industrial production of talampicillin hydrochloride typically follows the same synthetic route but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Talampicillin hydrochloride undergoes several types of chemical reactions, including hydrolysis, esterification, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is talampicillin hydrochloride itself, which is then converted to its active form, ampicillin, in the body .

Mechanism of Action

Talampicillin hydrochloride is a prodrug that is converted to ampicillin in the body. Ampicillin exerts its antibacterial effects by inhibiting the synthesis of the bacterial cell wall. It targets penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These proteins are crucial for the synthesis of peptidoglycan, a key structural component of the bacterial cell wall. By binding to PBPs, ampicillin prevents the cross-linking of peptidoglycan chains, weakening the cell wall and leading to cell lysis and bacterial death .

Comparison with Similar Compounds

Uniqueness: Talampicillin hydrochloride is unique in its ability to improve the bioavailability of ampicillin while maintaining stability in the acidic environment of the gastrointestinal tract. This makes it a valuable option for oral administration, providing an effective alternative to intravenous antibiotics .

Properties

IUPAC Name

(3-oxo-1H-2-benzofuran-1-yl) 6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6S.ClH/c1-24(2)17(22(31)33-23-14-11-7-6-10-13(14)21(30)32-23)27-19(29)16(20(27)34-24)26-18(28)15(25)12-8-4-3-5-9-12;/h3-11,15-17,20,23H,25H2,1-2H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZSYTCTHYSIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)OC4C5=CC=CC=C5C(=O)O4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39878-70-1
Record name Talampicillin hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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